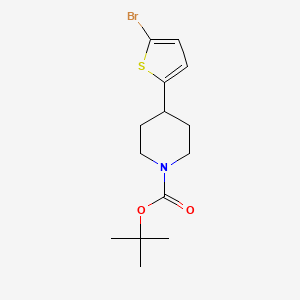

Tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2S/c1-14(2,3)18-13(17)16-8-6-10(7-9-16)11-4-5-12(15)19-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNIZQOHTHARMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with tert-butyl piperidine-1-carboxylate under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Scientific Research Applications

Chemical Synthesis

The compound is synthesized through a multi-step process involving the bromination of thiophene to generate 5-bromothiophene, which is then reacted with piperidine derivatives. This synthetic route allows for the introduction of various functional groups, making it a versatile intermediate in organic chemistry.

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | Thiophene | Br₂, solvent |

| 2 | Sulfonamidation | 5-Bromothiophene + Sulfonamide | Base, solvent |

| 3 | Esterification | Resulting Sulfonamide + Tert-butyl piperidine derivative | Acid catalyst |

This sequence highlights the compound's role as a building block in the synthesis of more complex molecules.

Biological Applications

The unique structure of tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate allows it to interact with various biological targets. Its applications in biology include:

- Pharmacological Research : The compound has shown potential as a lead compound in drug discovery, particularly in developing treatments for neurological disorders due to its ability to cross the blood-brain barrier.

- Biochemical Pathways : It serves as a useful tool in studying specific biochemical pathways, especially those involving piperidine derivatives, which can modulate enzyme activity and receptor interactions.

Case Studies

- Neuropharmacology : A study demonstrated that derivatives of this compound exhibited significant activity against certain neurotransmitter receptors, suggesting potential therapeutic effects in treating anxiety and depression .

- Enzyme Inhibition : Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways, presenting opportunities for developing metabolic disorder treatments .

Industrial Applications

In addition to its laboratory uses, this compound has industrial applications:

- Specialty Chemicals Production : The compound is utilized in synthesizing specialty chemicals that require specific structural features for enhanced performance.

- Material Science : Its properties make it suitable for developing materials with unique characteristics, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The brominated thiophene moiety can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Insights :

- Brominated Aryl Groups: The bromine in the thiophene or pyrimidine rings (e.g., ) enhances electrophilicity, enabling cross-coupling reactions. This contrasts with non-halogenated analogs (e.g., benzimidazolone derivatives ), which lack such reactivity.

- Heterocyclic Diversity : Thiazole (), indazole (), and benzimidazolone () substituents modulate electronic and steric properties, influencing target binding in kinase or antiprotozoal applications.

Physicochemical Properties

- Molecular Weight and Polarity : Bromine increases molecular weight (e.g., 381.3 for bromoindolyl vs. 329.4 for methylbenzimidazolone ), affecting solubility and bioavailability.

- Purity : High-performance liquid chromatography (HPLC) purity >99% is achievable for derivatives like tert-butyl 4-(6-methoxyindazolyl)piperidine-1-carboxylate , whereas brominated analogs may require additional purification steps due to heavier halogens.

Research Findings and Challenges

- Selectivity Issues : Bromine’s bulk may hinder binding in sterically sensitive targets (e.g., benzimidazolone derivatives outperform bulkier analogs in 8-Oxo inhibition).

- Synthetic Limitations : Low yields in multi-step syntheses (e.g., 49% in ) highlight the need for optimized catalytic systems or protecting-group strategies.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Piperidine Core Functionalization : Introduce the bromothiophene moiety via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a brominated thiophene derivative and a piperidine precursor.

Protection of Amine Groups : The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to protect the piperidine nitrogen .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the final product.

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize catalyst systems (e.g., Pd(PPh₃)₄ for coupling reactions) and solvent polarity to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for 9H singlet in ¹H NMR; δ ~28 ppm for quaternary carbon in ¹³C NMR) and the bromothiophene aromatic protons (δ ~6.8–7.2 ppm). The piperidine ring protons appear as multiplets between δ 1.5–4.0 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₄H₂₁BrN₂O₂S⁺ = 361.04 Da).

- IR Spectroscopy : Detect carbonyl stretching (~1680–1720 cm⁻¹ for the Boc group) and C-Br vibrations (~550–650 cm⁻¹) .

Q. How should researchers safely handle this compound given limited toxicity data?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Keep in a cool, dry place away from oxidizing agents. Store under inert gas (e.g., argon) if sensitive to moisture .

- Emergency Protocols : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can contradictory reactivity data in bromothiophene-piperidine systems be resolved?

- Methodological Answer :

- Root Cause Analysis :

Steric Effects : The tert-butyl group may hinder nucleophilic substitution at the piperidine nitrogen. Compare reactivity with non-Boc-protected analogs .

Electronic Effects : The electron-withdrawing bromine on thiophene may alter conjugation, affecting cross-coupling efficiency. Conduct DFT calculations to map electron density .

- Experimental Validation : Systematically vary reaction conditions (e.g., temperature, solvent polarity) and use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Q. What strategies are effective for assessing the compound’s ecological impact despite limited ecotoxicity data?

- Methodological Answer :

- QSAR Modeling : Predict biodegradability and toxicity using software like EPI Suite or TEST, leveraging structural analogs (e.g., tert-butyl piperidine derivatives with halogenated aryl groups) .

- Read-Across Analysis : Compare with brominated thiophene compounds (e.g., log Kow values for bioaccumulation potential) .

- Microcosm Studies : Perform lab-scale biodegradation tests using activated sludge or soil samples to estimate persistence .

Q. How can regioselectivity challenges in functionalizing the piperidine ring be addressed?

- Methodological Answer :

- Directing Groups : Temporarily install a directing group (e.g., pyridinyl) to enhance selectivity during C-H activation .

- Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for secondary amines) to block undesired reaction sites .

- Computational Screening : Apply molecular docking to predict steric/electronic barriers to functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.